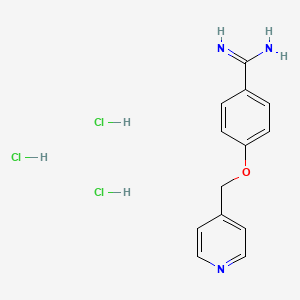
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-
Descripción general
Descripción
“Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5th position with a bromine atom and at the 2nd position with a 3-methyl-1H-pyrazol-1-yl group .
Synthesis Analysis
The synthesis of pyridine derivatives, including “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-”, involves various methods. One common method is the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace . Another method involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . Additionally, a number of substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines were screened for promoting CuI-catalyzed hydroxylation of aryl bromides, which led to the discovery of the combination of CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine as an effective catalytic system for this transformation .Molecular Structure Analysis
The molecular structure of “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” is characterized by a pyridine ring substituted with a bromine atom and a 3-methyl-1H-pyrazol-1-yl group. The presence of these substituents gives the molecule a certain geometry, which determines its interaction with specific proteins .Chemical Reactions Analysis
The chemical reactions involving “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” are diverse and depend on the specific conditions and reagents used. For instance, it has been found that the compound can promote CuI-catalyzed hydroxylation of aryl bromides .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
“5-bromo-2-(3-methylpyrazol-1-yl)pyridine” serves as a versatile scaffold in organic synthesis. It is often used as a starting material for the preparation of more complex heterocyclic systems. These systems have significant relevance in the pharmaceutical field due to their potential biological activities . The compound’s structural versatility allows for the creation of diverse molecular architectures, which can be tailored for specific therapeutic targets.
Tautomerism and Reactivity Studies
The pyrazole moiety exhibits tautomerism, a phenomenon that can influence the reactivity of compounds. Understanding the tautomeric and conformational preferences of such compounds is crucial for designing synthetic methods where they take part. Studies on “5-bromo-2-(3-methylpyrazol-1-yl)pyridine” can contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles .
Development of Antimicrobial Agents
Pyrazole derivatives, including “5-bromo-2-(3-methylpyrazol-1-yl)pyridine,” are explored for their antimicrobial properties. The structural framework of the compound allows for the synthesis of new derivatives with potential as antimicrobial agents. Research in this area focuses on developing compounds that can combat resistant strains of bacteria and other pathogens .
Drug Discovery and Pharmacological Studies
The pyrazole core of “5-bromo-2-(3-methylpyrazol-1-yl)pyridine” is frequently found in pharmacologically active molecules. Its incorporation into drug candidates can enhance binding affinity and selectivity towards biological targets. Research in this area involves the synthesis of novel derivatives and their evaluation in various biological assays to determine their therapeutic potential .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-(3-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-5-13(12-7)9-3-2-8(10)6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMROWLPQAHNHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)

![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)


![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)


![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)